

# Pevonedistat laboratory application

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## Compound Focus: Pevonedistat

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## Pevonedistat Application Notes

**Pevonedistat** is a **first-in-class NEDD8-activating enzyme (NAE) inhibitor** that disrupts protein degradation and promotes cancer cell death [1]. It is investigated almost exclusively in combination with other chemotherapeutic agents, as monotherapy activity is limited.

## Clinical Applications and Trial Designs

The table below summarizes key clinical trial designs for **Pevonedistat** based on recent studies.

Trial Indication	Combination Therapies	Recommended Phase 2 Dose (RP2D) / Regimen	Key Efficacy Outcomes	Common Adverse Events (AEs)
Adults with AML unfit for intensive chemo [2] [3]	Venetoclax + Azacitidine	Pevonedistat + Venetoclax + Azacitidine in 28-day cycles.	Event-free survival (EFS) vs. control (primary endpoint); study completed,	Not specified; closely monitored for hepatotoxicity.

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			results pending.	
Pediatric patients with recurrent/refractory solid or CNS tumors [1]	Irinotecan (IRN) + Temozolomide (TMZ)	<b>35 mg/m<sup>2</sup></b> on Days 1, 3, 5 of a 21-day cycle (with IRN/TMZ on Days 1-5).	2 Partial Responses; 6 patients with Stable Disease (≥6 cycles).	Most prominent DLT: Grade ≥3 AST/ALT elevation. Other common AEs: fatigue, anemia, nausea/vomiting, electrolyte abnormalities.

## Experimental Protocol: Combination Therapy for Pediatric Solid Tumors

This protocol is adapted from a Phase 1 study of **Pevonedistat** with Irinotecan and Temozolomide in pediatric patients [1].

### • 1. Study Design & Objectives

- **Primary Aims:** Determine the Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) and characterize the pharmacokinetics (PK) of **Pevonedistat** in combination with IRN/TMZ.
- **Secondary Aims:** Assess preliminary anti-tumor activity and the biologic effects of the combination.
- **Trial Design:** Used a "**Rolling 6**" design for dose escalation to minimize exposing children to subtherapeutic or toxic doses.

### • 2. Participant Eligibility

- **Inclusion Criteria:** Pediatric patients (≥6 months to 21 years) with recurrent or refractory solid or central nervous system (CNS) tumors. Key laboratory values included **ALT ≤ 135 U/L** and **AST ≤ 150 U/L** due to known hepatotoxicity [1].

- **Exclusion Criteria:** Patients with uncontrolled infection, significant cardiac dysfunction (LVEF <40%), or prolonged QTc interval ( $\geq 500$  msec) were excluded [1].
- **3. Dosing & Administration** The schedule for the first cycle differs from subsequent cycles to facilitate single-agent PK profiling.
  - **Cycle 1 (28-day cycle):**
    - **Pevonedistat:** IV over 1 hour on Days 1, 8, 10, and 12.
    - **Irinotecan:** IV, 50 mg/m<sup>2</sup> over 90 minutes on Days 8-12.
    - **Temozolomide:** Oral, 100 mg/m<sup>2</sup> on Days 8-12.
  - **Subsequent Cycles (21-day cycle):**
    - **Pevonedistat:** IV, 35 mg/m<sup>2</sup> (RP2D) over 1 hour on Days 1, 3, and 5.
    - **Irinotecan:** IV, 50 mg/m<sup>2</sup> over 90 minutes on Days 1-5.
    - **Temozolomide:** Oral, 100 mg/m<sup>2</sup> on Days 1-5.
- **4. Safety & Toxicity Monitoring**
  - **Dose-Limiting Toxicity (DLT):** Defined during Cycle 1 using CTCAE v5.0. The most prominent DLT was **grade  $\geq 3$  elevation of AST and ALT**.
  - **Hepatotoxicity Management:** AST, ALT, and bilirubin were required to be checked **prior to each dose of Pevonedistat**. The drug was held for Grade 2 or 3 elevations until values returned to  $\leq$  Grade 1 [1].
- **5. Pharmacokinetic (PK) Analysis**
  - **Sample Collection:** Blood samples were drawn at multiple time points (pre-dose, end of infusion, and up to 24 hours post-infusion) during Cycle 1 on Days 1 and 8.
  - **Analytical Method:** **Pevonedistat** concentration in plasma was determined using a validated **liquid chromatography/tandem mass spectrometry (LC/MS/MS) assay**.
  - **Data Analysis:** Non-compartmental analysis was performed using software like WINNONLIN to calculate key PK parameters such as **half-life (t<sub>1/2</sub>) and area under the curve (AUC)** [1].
- **6. Pharmacodynamic (PD) Analysis**
  - **Method:** Serial whole blood samples were collected to isolate Peripheral Blood Mononuclear Cells (PBMCs).
  - **Objective:** To measure changes in gene expression induced by **Pevonedistat**, confirming target engagement at the molecular level [1].

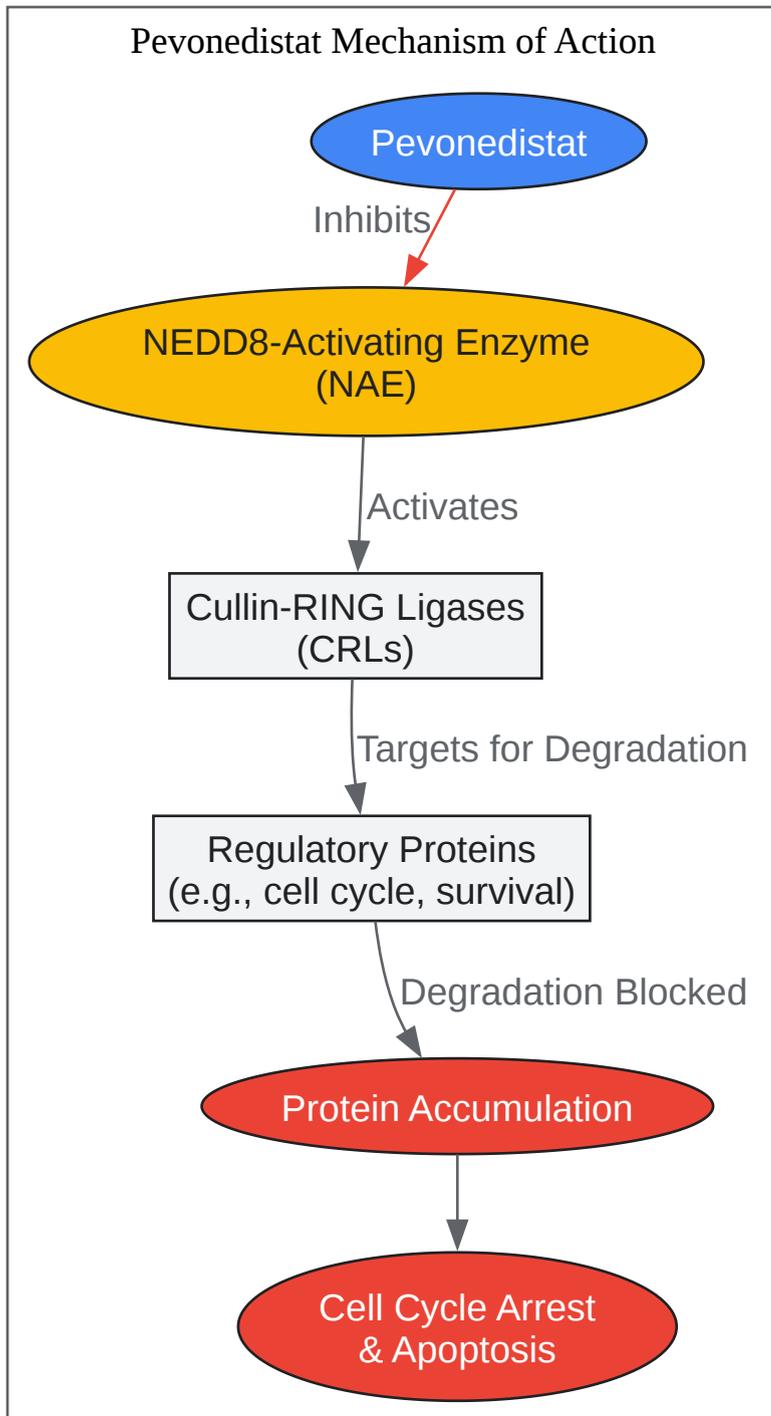
## Critical Considerations for Protocol Development

When designing studies with **Pevonedistat**, consider these practical and regulatory aspects:

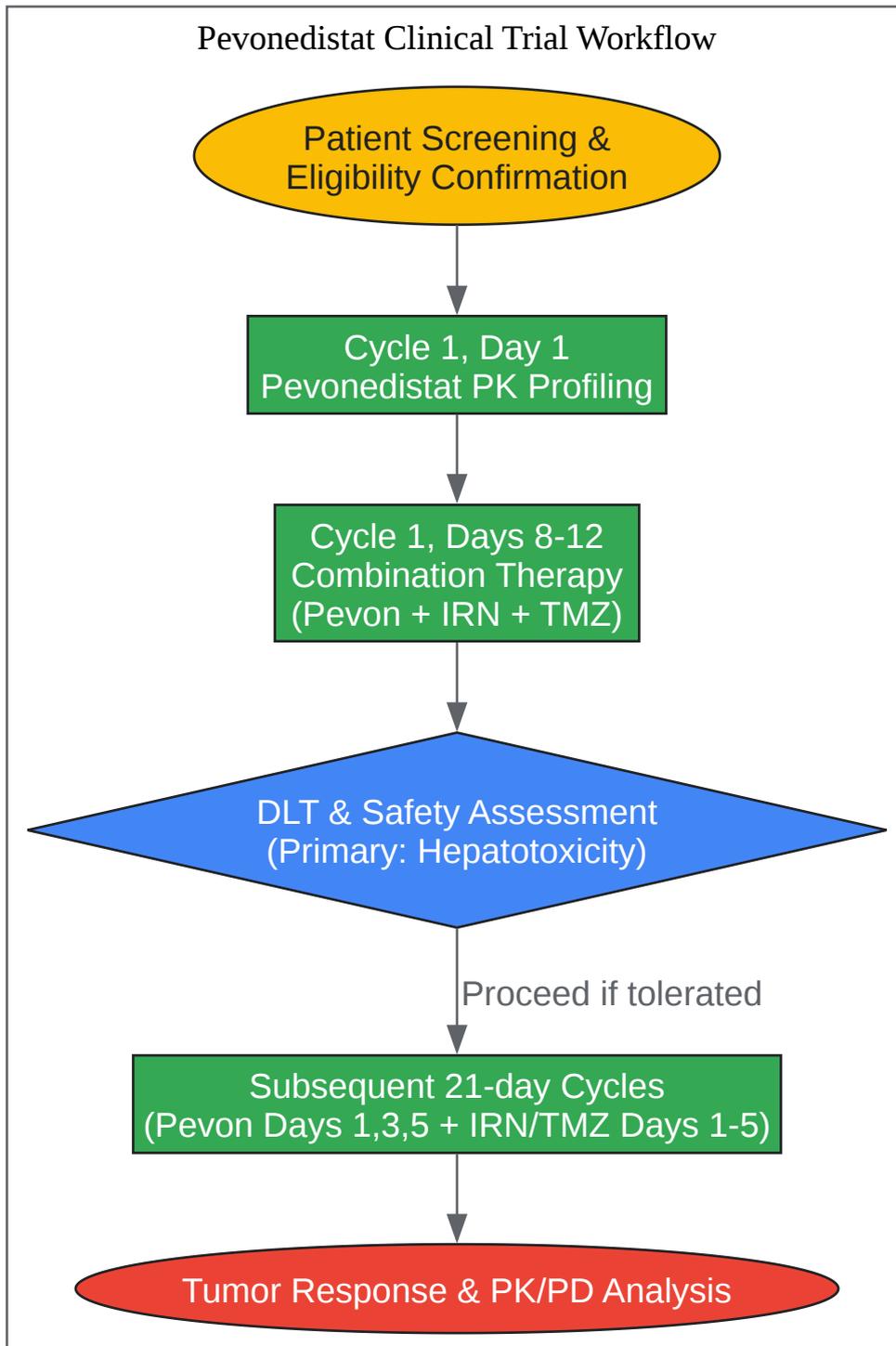
- **Proactive Safety Planning:** Develop a **paediatric safety specification** that integrates all available pre-clinical and clinical data to inform exclusion criteria, safety monitoring, and risk management plans [4].
- **Hepatotoxicity Vigilance:** Given that hepatotoxicity is a primary DLT, implement stringent and frequent liver function monitoring within the protocol [1].
- **Regulatory Engagement:** For novel trial designs, consider seeking a **Special Protocol Assessment (SPA)** from the FDA. This process allows for agreement on critical trial design elements before beginning a large, pivotal study [5].
- **Master Protocols:** For efficiency in oncology drug development, especially in specific disease settings, explore the use of **master protocols**, which allow for evaluating multiple drugs or disease populations within a single trial framework [6].

## Experimental Workflow and Drug Mechanism

The following diagrams illustrate **Pevonedistat**'s mechanism of action and a generalized workflow for its clinical application in a combination therapy trial.



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## Key Takeaways for Researchers

- **Combination is Key: Pevonedistat's** primary application is in rational combination regimens, not as a monotherapy.
- **Vigilant Toxicity Monitoring is Non-Negotiable:** Hepatotoxicity is the major dose-limiting side effect. Protocols must mandate frequent liver function tests and clear guidelines for dose holds.
- **Consider Specialized Regulatory Pathways:** For investigating **Pevonedistat** in rare pediatric cancers, regulatory tools like the **Rare Disease Evidence Principles (RDEP)** may be relevant for designing efficient trials with smaller populations [7].

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